2,2',3,3',4,6'-Hexachlorodiphenyl ether

Descripción

IUPAC Nomenclature and Synonyms

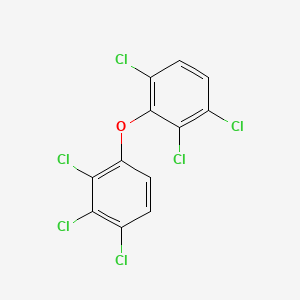

The IUPAC name for 2,2',3,3',4,6'-hexachlorodiphenyl ether is 1,2,3-trichloro-4-(2,3,6-trichlorophenoxy)benzene , reflecting the positions of chlorine substituents on both aromatic rings. This compound belongs to the broader class of polychlorinated diphenyl ethers (PCDEs), which share structural similarities with polychlorinated biphenyls (PCBs) but feature an oxygen bridge connecting the two phenyl rings.

Common synonyms include:

- CDE3 (a congener-specific designation)

- 2,2',3,3',4,6'-hexaCDE

- 124076-66-0 (CAS Registry Number)

- UL302LEG0Z (UNII identifier)

Molecular Formula and Weight Analysis

The molecular formula is C₁₂H₄Cl₆O , derived from the diphenyl ether backbone substituted with six chlorine atoms. The molecular weight is 376.9 g/mol , calculated as follows:

- Carbon (12 atoms × 12.01 g/mol) = 144.12 g/mol

- Hydrogen (4 atoms × 1.01 g/mol) = 4.04 g/mol

- Chlorine (6 atoms × 35.45 g/mol) = 212.70 g/mol

- Oxygen (1 atom × 16.00 g/mol) = 16.00 g/mol

Total = 144.12 + 4.04 + 212.70 + 16.00 = 376.86 g/mol (rounded to 376.9 g/mol).

Structural Isomerism and Congener-Specific Features

As a PCDE, this compound is one of 209 possible congeners distinguished by chlorine substitution patterns. Key structural features include:

- Chlorine positions : Cl atoms at the 2, 3, 4 positions on one phenyl ring and 2', 3', 6' positions on the other.

- Symmetry : The lack of axial symmetry due to uneven chlorine distribution.

- Isomerism : Structural isomers include 2,2',3,3',4,4'-hexachlorodiphenyl ether (CAS 106220-82-0), which differs in chlorine placement.

A comparison of hexachlorinated PCDE congeners is provided in Table 1.

Table 1: Hexachlorinated PCDE Congeners

| Congener | CAS Number | Chlorine Positions | Molecular Weight (g/mol) |

|---|---|---|---|

| PCDE-154 | 106220-81-9 | 2,2',4,4',5,6' | 376.9 |

| PCDE-136 | 117948-40-0 | 2,2',3,3',6,6' | 376.9 |

| PCDE-132 | 38380-05-1 | 2,2',3,3',4,6' | 376.9 |

Crystallographic Data and Three-Dimensional Conformations

While explicit crystallographic data for this congener is limited, X-ray diffraction studies of analogous PCDEs reveal:

Propiedades

Número CAS |

124076-66-0 |

|---|---|

Fórmula molecular |

C12H4Cl6O |

Peso molecular |

376.9 g/mol |

Nombre IUPAC |

1,2,3-trichloro-4-(2,3,6-trichlorophenoxy)benzene |

InChI |

InChI=1S/C12H4Cl6O/c13-5-3-4-8(11(18)9(5)16)19-12-7(15)2-1-6(14)10(12)17/h1-4H |

Clave InChI |

YDVYLSIVXYLBBX-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1OC2=C(C=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl |

SMILES canónico |

C1=CC(=C(C(=C1OC2=C(C=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl |

Otros números CAS |

124076-66-0 |

Sinónimos |

2,2',3,3',4,6'-hexachlorodiphenyl ether CDE3 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Environmental Studies

- Monitoring and Analysis : 2,2',3,3',4,6'-Hexachlorodiphenyl ether is often analyzed in environmental samples to assess PCB contamination levels. Its persistence in the environment makes it a target for biomonitoring studies aimed at understanding the impact of PCBs on ecosystems .

- Toxicological Research : Studies have demonstrated that exposure to this compound can lead to adverse health effects in laboratory animals, including neurodevelopmental issues. Research into its metabolic pathways helps elucidate the mechanisms behind its toxicity .

2. Industrial Applications

- Flame Retardants : This compound has been utilized in the production of flame retardants due to its chemical stability and effectiveness in preventing combustion.

- Chemical Synthesis : It serves as a model compound in chemical research to study the behavior of polychlorinated compounds during various reactions, including oxidation and reduction processes.

Case Studies

1. PCB Contamination Events

A significant case involved the accidental contamination of animal feed with PCB mixtures in Belgium in 1999. This incident highlighted the risks associated with PCBs like this compound and led to increased regulatory scrutiny and monitoring programs for food safety concerning PCB levels .

2. Health Impact Studies

Research has shown that developmental exposure to multiple ortho-substituted PCBs can result in lasting neurodevelopmental deficits in animal models. Such findings emphasize the need for ongoing research into the health impacts of compounds like this compound .

Comparación Con Compuestos Similares

Key Properties :

- Molecular Formula : C₁₂H₄Cl₆O

- Molecular Weight : 376.88 g/mol

- Melting Point: Not explicitly reported for this isomer, but structurally similar hexachlorodiphenyl ethers (e.g., PCDE-140) have melting points of 120–122°C .

- Henry’s Law Constant : 6.2 × 10⁻² (unitless, at 25°C), indicating moderate volatility compared to other isomers like PCDE-130 (1.5 × 10⁻²) .

Comparison with Structurally Similar Compounds

Structural Isomers of Hexachlorodiphenyl Ethers

The position and number of chlorine atoms significantly influence the properties and toxicity of PCDEs. Key isomers include:

Key Observations :

- Volatility : PCDE-132 (H = 6.2 × 10⁻²) is ~4x more volatile than PCDE-138 (H = 1.5 × 10⁻²), likely due to differences in chlorine symmetry affecting intermolecular interactions .

- Environmental Persistence : All hexachloro-PCDEs are classified as persistent organic pollutants (POPs) due to their resistance to hydrolysis and photodegradation .

Toxicological Comparisons

Acute and Subchronic Toxicity :

- PCDE-132: Limited direct data, but structurally similar hexachloro-PCDEs (e.g., 2,2',4,4',5,5'-HCDE) induce hepatic enzyme activities (e.g., ethoxyresorufin de-ethylase) in rats at dietary doses ≥50 ppm .

- Heptachloro-PCDE (HPCDE): Exhibits immunosuppressive effects (e.g., reduced lymphocytes) at high doses, highlighting increased toxicity with higher chlorination .

Mechanistic Differences :

Environmental and Regulatory Status

- Regulatory Classification : Listed under POPs-monitoring initiatives due to structural similarities to PCBs and dioxins, warranting restrictions on production and use .

Q & A

Q. How can 2,2',3,3',4,6'-Hexachlorodiphenyl Ether be unambiguously identified in environmental samples?

Methodological Answer: Use gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) or high-resolution mass spectrometry (HRMS) for precise identification. Reference standards (e.g., CAS 106220-82-0) should be employed for retention time matching and fragmentation pattern validation . Confirm structural assignments using nuclear magnetic resonance (NMR) spectroscopy, focusing on chlorine substitution patterns inferred from coupling constants and chemical shifts. Cross-validate with databases such as PubChem or EPA DSSTox for consistency .

Q. What are the key physical-chemical properties of this compound relevant to environmental persistence?

Methodological Answer: Critical properties include:

- Melting Point : 120–122°C (determined via differential scanning calorimetry) .

- Henry’s Law Constant : 6.2×10⁻² atm·m³/mol, indicating moderate volatility from water to air .

- Log Kow (Octanol-Water Partition Coefficient) : Estimated >6.0 (using computational methods like EPI Suite), suggesting high bioaccumulation potential.

- Molar Volume : 244.0 cm³/mol (calculated via Le Bas method), influencing solubility and adsorption to organic matter .

Q. Which analytical techniques are recommended for quantifying this compound in complex matrices?

Methodological Answer: Employ isotope dilution mass spectrometry (IDMS) with ¹³C-labeled internal standards (e.g., 2,2’,3,4,5,5’-Hexachlorodiphenyl Ether-¹³C₁₂) to correct for matrix effects and recovery losses . For sediment or tissue samples, optimize extraction using accelerated solvent extraction (ASE) with dichloromethane:hexane (1:1), followed by cleanup via silica gel chromatography to remove lipids and interfering compounds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported degradation rates of this compound across studies?

Methodological Answer: Discrepancies often arise from variability in experimental conditions (e.g., pH, light exposure, microbial consortia). Standardize degradation assays by:

- Using OECD Guideline 301B (Ready Biodegradability Test) for aerobic conditions.

- Monitoring photodegradation under controlled UV light (λ = 290–400 nm) with quantum yield calculations .

- Applying kinetic modeling (e.g., pseudo-first-order decay) to compare half-lives under identical temperature and redox conditions .

Q. What experimental strategies can elucidate the endocrine-disrupting mechanisms of this compound?

Methodological Answer:

- In vitro assays : Use reporter gene assays (e.g., ER-CALUX or AR-CALUX) to assess estrogen/androgen receptor agonism/antagonism.

- Omics approaches : Perform transcriptomic profiling (RNA-seq) in zebrafish embryos to identify dysregulated pathways (e.g., steroidogenesis) .

- Molecular docking : Model interactions with nuclear receptors (e.g., PPARγ or AhR) using software like AutoDock Vina, validated by mutagenesis studies .

Q. How should long-term environmental monitoring programs for this compound be designed to account for regional variability?

Methodological Answer: Implement a tiered sampling strategy:

- Hotspot identification : Prioritize industrial zones with historical polychlorinated biphenyl (PCB) contamination, as co-occurrence is likely .

- Matrix selection : Collect air (PUF samplers), water (grab samples), and biota (fish liver/muscle) to assess compartmentalization.

- Temporal resolution : Analyze seasonal trends (e.g., higher air concentrations in summer due to volatilization) using time-series analysis .

Q. What computational tools can predict the bioaccumulation and toxicity of this compound in aquatic ecosystems?

Methodological Answer:

- QSAR models : Use EPI Suite’s BioWin module to estimate bioconcentration factors (BCFs) based on log Kow and molecular weight .

- Fugacity modeling : Apply Level III fugacity models to predict partitioning between air, water, sediment, and biota, incorporating regional hydrological data .

- Machine learning : Train neural networks on existing toxicity datasets (e.g., ECOTOX) to predict LC50 values for non-target species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.